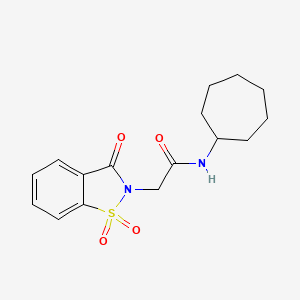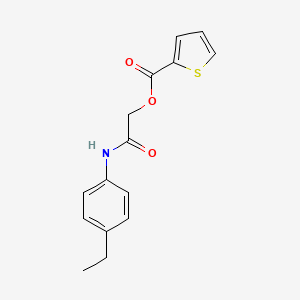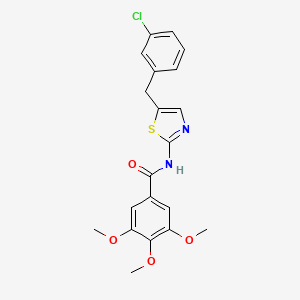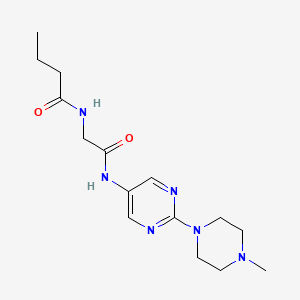
N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide" is a complex organic compound, potentially interesting for its structural features and chemical behavior. The compound's relevance spans from synthetic challenges to its properties and potential applications in various fields, such as material science and pharmacology, although specifics on drug use and dosage will be excluded.
Synthesis Analysis
Synthesis of structurally similar compounds involves multiple steps, including cyclocondensation, N-[11C]methylation, and various forms of acylation and deprotection. These processes require precise conditions and reagents, such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl 2-cyanoacetate, [11C]CH3OTf, and hydrazine or arylhydrazines for specific substitutions. The overall yields for these reactions tend to be moderate to low, highlighting the complexity and challenges in synthesizing such compounds (Wang et al., 2018).
Molecular Structure Analysis
The structure of related compounds can be determined through various spectroscopic techniques, including IR, H-NMR, mass spectrometry, and elemental analysis. These methods provide insights into the molecular structure, helping to confirm the presence of specific functional groups and the compound's overall architecture. Notably, X-ray crystallography offers detailed structural information, revealing how molecules interact in the solid state through hydrogen bonding and other intermolecular forces (Kanno et al., 1991).
Chemical Reactions and Properties
Compounds of this class participate in a variety of chemical reactions, including cyanoacetylation, cyclization, and the formation of derivatives through interaction with different reagents. These reactions are crucial for modifying the compound's structure to achieve desired properties or reactivity. The ability to undergo specific transformations is indicative of the compound's chemical versatility and potential applicability in synthetic chemistry (Salaheldin et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding how a compound behaves under different conditions. These properties can significantly influence the compound's handling, storage, and application in various contexts. Detailed physical property analysis often requires a combination of experimental measurements and theoretical calculations (Portilla et al., 2006).
Chemical Properties Analysis
Chemical properties encompass reactivity, stability, and interactions with other molecules. Understanding these properties is crucial for predicting how the compound will behave in chemical reactions and in the presence of different substances. This information is pivotal for its application in synthesis, catalysis, or as a functional material. Chemical properties are often assessed through reactive studies and compatibility tests with various chemicals (Rahmouni et al., 2016).
科学的研究の応用
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of heterocyclic compounds using N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide as a precursor or key intermediate. For instance, the compound has been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their anticancer and anti-5-lipoxygenase activities. These derivatives have shown potential in inhibiting certain cancer cell lines and in acting as anti-inflammatory agents (Rahmouni et al., 2016). Additionally, compounds synthesized from this compound have been evaluated for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Farag et al., 2009).
Biological Activity Evaluation
The biological evaluation of compounds derived from this compound has been a significant area of research. These compounds have been studied for their potential as antitubercular agents, with some showing promising activity against Mycobacterium tuberculosis. For example, novel hybrids of this compound with piperazine-pyrimidine-pyrazole motifs have demonstrated potent antitubercular activity, as evidenced by in vitro and in silico studies (Vavaiya et al., 2022). This suggests the compound's utility in developing new treatments for tuberculosis.
Antiviral Research
Another application of this compound is in the synthesis of analogues with potential antiviral properties. Research has identified certain pyrazolo[3,4-d]pyrimidine analogues of the compound that exhibit activity against various viruses, indicating their potential in antiviral therapy development. This includes studies on compounds showing activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide” and similar compounds are vast. They hold substantial interest for organic, medicinal, and biological chemists due to their diverse chemical structures and potential pharmacological applications .
特性
IUPAC Name |
N-[2-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-3-4-13(22)16-11-14(23)19-12-9-17-15(18-10-12)21-7-5-20(2)6-8-21/h9-10H,3-8,11H2,1-2H3,(H,16,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAFORGFEDLVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

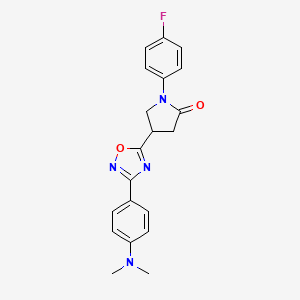
![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)
![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)

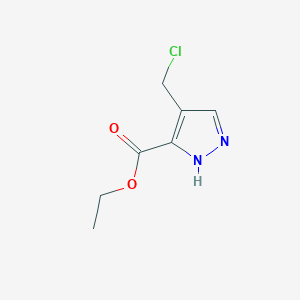
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
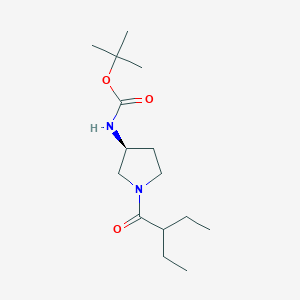
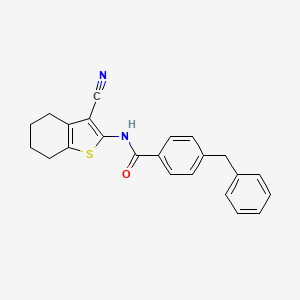
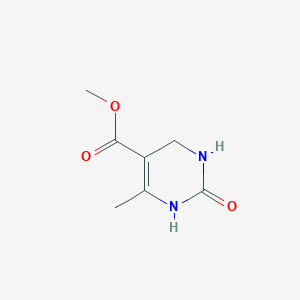
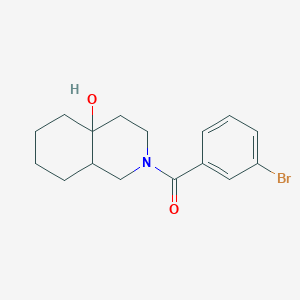
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
